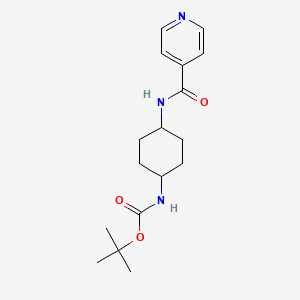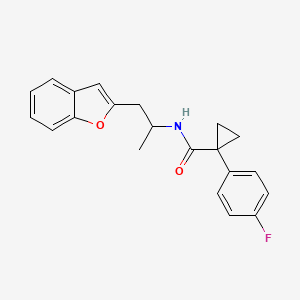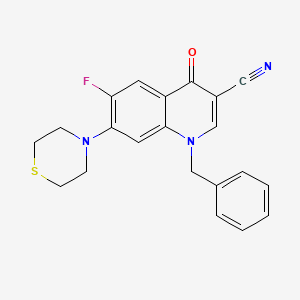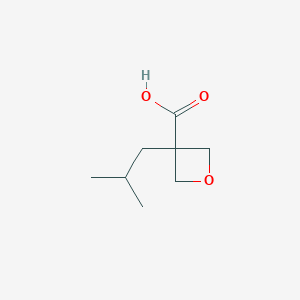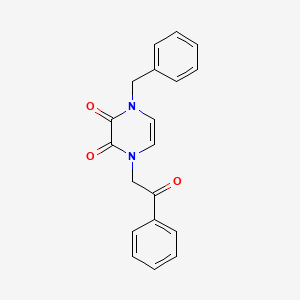
1-Benzyl-4-phenacylpyrazine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-phenacylpyrazine-2,3-dione is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as benzylphenacylpyrazinedione (BPPD) and has been found to have potential applications in various fields, including medicine and biology.
作用机制
The mechanism of action of 1-Benzyl-4-phenacylpyrazine-2,3-dione is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. It has also been found to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been shown to have analgesic properties, which can help reduce pain.
实验室实验的优点和局限性
One of the main advantages of using 1-Benzyl-4-phenacylpyrazine-2,3-dione in lab experiments is its unique properties. It has been found to have a wide range of potential applications in various fields, including medicine and biology. However, one of the limitations of using this compound is its high cost, which can make it difficult for researchers with limited budgets to use in their experiments.
未来方向
There are many future directions for research involving 1-Benzyl-4-phenacylpyrazine-2,3-dione. One area of research is the development of new therapeutic agents for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another area of research is the development of new antimicrobial and antifungal agents. Additionally, research is needed to better understand the mechanism of action of this compound and its potential side effects.
合成方法
The synthesis of 1-Benzyl-4-phenacylpyrazine-2,3-dione involves the reaction between benzylamine, phenacyl bromide, and pyrazine-2,3-dione. The reaction is carried out in the presence of a catalyst such as potassium carbonate and a solvent such as dimethyl sulfoxide (DMSO). The product is obtained by filtration and purification using chromatography techniques.
科学研究应用
1-Benzyl-4-phenacylpyrazine-2,3-dione has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and antiparasitic properties. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
属性
IUPAC Name |
1-benzyl-4-phenacylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-17(16-9-5-2-6-10-16)14-21-12-11-20(18(23)19(21)24)13-15-7-3-1-4-8-15/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQDGOXIRICYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-N-{2-[butyl(ethyl)amino]ethyl}-1-(cyclopropylcarbonyl)indoline-6-sulfonamide](/img/structure/B2615978.png)
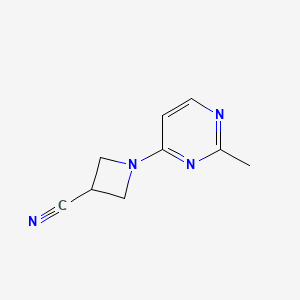
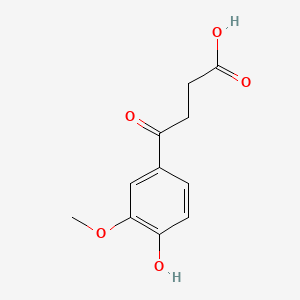
![2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2615984.png)





